![molecular formula C6H15NO3 B584398 Triethanolamine-d12 CAS No. 1469758-99-3](/img/no-structure.png)
Triethanolamine-d12
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Overview
Description
Triethanolamine-d12, also known as 2,2’,2’'-Nitrilotris-ethan-1,1,2,2-d4-ol, is a stable isotope-labelled compound . It is primarily used as a surfactant, reducing the surface tension between two media . It is also used as a general emulsifier for preparations, such as ones involving drug penetration assays .
Synthesis Analysis
Triethanolamine is produced from the reaction of ethylene oxide with aqueous ammonia. The process also produces ethanolamine and diethanolamine. The ratio of the products can be controlled by changing the stoichiometry of the reactants .Molecular Structure Analysis
The molecular formula of Triethanolamine-d12 is C6H3D12NO3 . It has a molecular weight of 161.26 .Chemical Reactions Analysis
Triethanolamine is used primarily in making surfactants, such as for emulsifier . It is produced from the reaction of ethylene oxide with aqueous ammonia .Physical And Chemical Properties Analysis
Triethanolamine-d12 is a neat product . It is a non-ionic detergent and falls under the category of reagents & intermediates .Mechanism of Action
As an amine, Triethanolamine is capable of accepting a hydrogen to form hydroxide and a conjugate acid. This raises the pH of the solution . As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution .
Safety and Hazards
Future Directions
Triethanolamine is a highly demanded product in medium- and low-tonnage chemistry used in many fields of production . It is used in many applications, including the absorption of acidic gases, as a plasticizer, and in fine organic synthesis . The future directions of Triethanolamine-d12 could be influenced by these applications and the ongoing research in these areas.
properties
CAS RN |
1469758-99-3 |
---|---|
Product Name |
Triethanolamine-d12 |
Molecular Formula |
C6H15NO3 |
Molecular Weight |
161.263 |
IUPAC Name |
2-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 |
InChI Key |
GSEJCLTVZPLZKY-LBTWDOQPSA-N |
SMILES |
C(CO)N(CCO)CCO |
synonyms |
2,2’,2’’-Nitrilotris-ethan-1,1,2,2-d4-ol; |
Origin of Product |
United States |
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